REACTION_CXSMILES
|
N[C:2]1([CH:8]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:6]=[C:5]([C:13]([F:16])([F:15])[F:14])[CH:4]1[NH2:17])[NH2:3].O.O.[C:20](O)(=[O:24])[C:21](O)=[O:22]>Cl>[F:14][C:13]([F:16])([F:15])[C:5]1[CH:6]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:8]=[C:2]2[C:4]=1[NH:17][C:20](=[O:24])[C:21](=[O:22])[NH:3]2 |f:1.2.3|
|
Name
|
1,2-diamino-3,5-bis(trifluoromethyl)aniline
|
Quantity
|
94 mg
|
Type
|
reactant
|
Smiles
|
NC1(N)C(C(=CC(=C1)C(F)(F)F)C(F)(F)F)N
|
Name
|
|
Quantity
|
53 mg
|
Type
|
reactant
|
Smiles
|
O.O.C(C(=O)O)(=O)O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed at 120°-5° C. for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the liquid layer was removed
|
Type
|
WASH
|
Details
|
The yellow solid was washed by cold water (2×2 mL)
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried at 60° C. under reduced pressure for 2 h
|
Duration
|
2 h
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=C2NC(C(NC2=CC(=C1)C(F)(F)F)=O)=O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 45 mg | |
YIELD: PERCENTYIELD | 40% | |
YIELD: CALCULATEDPERCENTYIELD | 39.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |